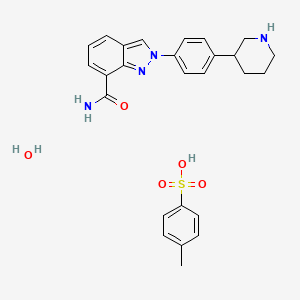
4-methylbenzenesulfonic acid;2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methylbenzenesulfonic acid;2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;hydrate is a compound known for its significant role in medicinal chemistry. It is chemically identified as (S)-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide 4-methylbenzenesulfonate hydrate . This compound is often used in the development of pharmaceutical drugs due to its unique chemical properties and biological activities.
Métodos De Preparación
The synthesis of 4-methylbenzenesulfonic acid;2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;hydrate involves several steps. One common method includes the reaction of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide with 4-methylbenzenesulfonic acid under specific conditions to form the hydrate . The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the desired product is obtained.
Industrial production methods often involve large-scale synthesis using automated systems to maintain consistency and purity. The process includes rigorous quality control measures to ensure the final product meets the required standards for pharmaceutical applications .
Análisis De Reacciones Químicas
4-methylbenzenesulfonic acid;2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Aplicaciones Científicas De Investigación
4-methylbenzenesulfonic acid;2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;hydrate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition.
Medicine: It is a key component in the development of drugs for the treatment of cancer and other diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4-methylbenzenesulfonic acid;2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;hydrate involves its interaction with specific molecular targets. It acts as an inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair . By inhibiting these enzymes, the compound prevents the repair of damaged DNA, leading to cell death in cancer cells. This makes it an effective agent in cancer therapy .
Comparación Con Compuestos Similares
4-methylbenzenesulfonic acid;2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;hydrate is unique due to its specific structure and mechanism of action. Similar compounds include:
Niraparib: Another PARP inhibitor used in cancer therapy.
Olaparib: A PARP inhibitor with a similar mechanism of action but different chemical structure.
Rucaparib: Another PARP inhibitor with distinct pharmacokinetic properties.
These compounds share similar therapeutic applications but differ in their chemical structures and specific biological activities .
Propiedades
Fórmula molecular |
C26H30N4O5S |
|---|---|
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;hydrate |
InChI |
InChI=1S/C19H20N4O.C7H8O3S.H2O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;1-6-2-4-7(5-3-6)11(8,9)10;/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);2-5H,1H3,(H,8,9,10);1H2 |
Clave InChI |
ACNPUCQQZDAPJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


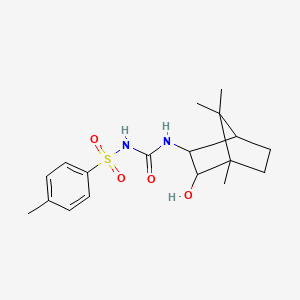
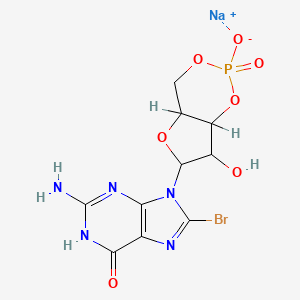
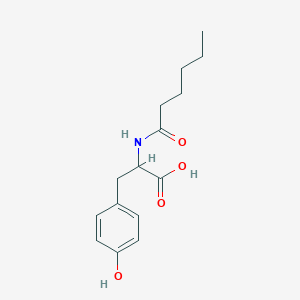
![2-(Diazinan-1-yl)-5-[(4-fluoro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13390910.png)
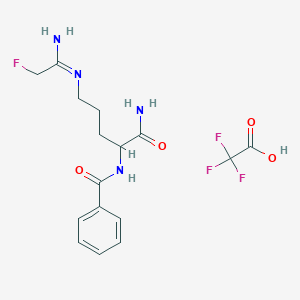
![ethyl 2-amino-5-[[3-benzylsulfanyl-1-[(2-ethoxy-2-oxo-1-phenylethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B13390929.png)
![[4-[18-(4-Hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate](/img/structure/B13390936.png)
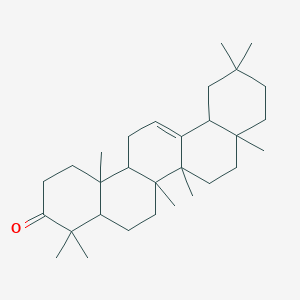
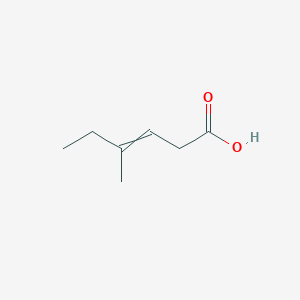
![1-(2,2-Dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B13390953.png)
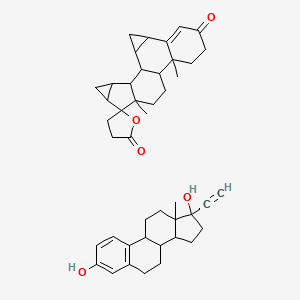

![17-(2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13390965.png)
![2-{2-[(2S)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanamido]acetamido}acetic acid](/img/structure/B13390966.png)
